Cyclotide C, partial, is a member of a unique class of plant-derived cyclic peptides known as cyclotides. These compounds are characterized by their robust cyclic structure and a conserved cystine knot motif, which contributes to their stability and biological activity. Cyclotides are primarily found in plants of the Violaceae family, such as Viola tricolor and Hybanthus enneaspermus. Due to their diverse biological activities, including antimicrobial, insecticidal, and cytotoxic properties, cyclotides have garnered significant interest in pharmacological research.
Cyclotide C is extracted from various plant species, particularly those in the Violaceae family. The classification of cyclotides is based on their amino acid sequence and structural features. Cyclotide C falls under the broader category of cyclic cystine-knot peptides, which are recognized for their distinctive cyclic backbone formed by disulfide bonds between cysteine residues. This structural motif not only enhances their stability but also influences their interaction with biological targets.
The synthesis of cyclotide C can be achieved through several methods:
The SPPS process involves coupling and deprotection steps monitored by colorimetric assays. Cyclization is followed by oxidation to ensure proper disulfide bond formation, critical for maintaining the structural integrity of cyclotide C .
Cyclotide C features a compact structure stabilized by multiple disulfide bonds forming a cystine knot motif. The typical molecular mass of cyclotides ranges from 2700 to 3500 Da, with specific sequences contributing to their unique properties .
Analytical techniques such as Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are employed to confirm the molecular weight and purity of synthesized cyclotides .
Cyclotide C participates in various chemical reactions primarily involving disulfide bond formation during its synthesis. The oxidation of cysteine residues plays a crucial role in stabilizing the cyclic structure.
The use of oxidizing agents during synthesis ensures that the correct folding occurs, allowing for the formation of the characteristic cystine knot structure that defines cyclotides .
Cyclotide C exerts its biological effects through specific interactions with cellular membranes and proteins. The mechanism often involves membrane disruption or modulation of protein activity due to its amphipathic nature.
Studies have shown that cyclotides can interact with membrane lipids, leading to cytotoxic effects against various cancer cell lines. The precise mechanism involves binding to phosphatidylethanolamine and other membrane components, which facilitates cellular uptake and subsequent biological activity .
Cyclotide C exhibits high thermal stability and resistance to proteolytic degradation due to its cyclic structure. These properties make it an attractive candidate for therapeutic applications.
The solubility profile of cyclotide C varies depending on its amino acid composition and modifications made during synthesis. Generally, they are soluble in polar solvents but exhibit hydrophobic characteristics that influence their interactions with biological membranes .
Cyclotide C has potential applications in drug development due to its diverse biological activities:
Cyclotide C belongs to the cyclic cystine knot (CCK) family, characterized by a head-to-tail cyclic backbone and three interlocked disulfide bonds. Its distribution is phylogenetically constrained, with significant occurrence in Violaceae (violet family), Rubiaceae (coffee family), and Fabaceae (legume family). In Violaceae, cyclotides are ubiquitous, with every species producing diverse suites of these peptides. For example, transcriptomic analyses of Viola species revealed 157 novel precursor sequences, indicating extensive diversification within this lineage [1]. In contrast, Rubiaceae exhibits sparse cyclotide production, confirmed by screening 197 plants where only 15 species (primarily Violaceae) expressed detectable cyclotides [2].
Table 1: Taxonomic Distribution of Cyclotide C
Plant Family | Occurrence Frequency | Notable Genera | Key Features |
---|---|---|---|
Violaceae | Ubiquitous (100%) | Viola, Hybanthus | High diversity (e.g., 41 cyclotides in V. anagae) |
Rubiaceae | Sparse (~5%) | Oldenlandia, Palicourea | Limited to specific clades (e.g., O. affinis) |
Fabaceae | Isolated occurrences | Clitoria, Phaseolus | Chimeric precursors via HGT |
Violaceae cyclotides display exceptional structural diversity, with individual species like Viola tricolor expressing up to 168 cyclotides [9]. Mass spectrometry of Canary Islands violets (V. anagae, V. palmensis) identified 23–41 cyclotides per species, many unique to specific populations or environments [10]. Conversely, Rubiaceae cyclotides are restricted to few species (e.g., Oldenlandia affinis), with limited structural variation. This disparity arises from divergent evolutionary trajectories: Violaceae underwent widespread gene duplication and neofunctionalization, while Rubiaceae retained ancestral cyclotide genes only in specialized lineages [1] [5].
Cyclotide C homologs in Fabaceae (e.g., Clitoria ternatea) originate from horizontal gene transfer (HGT) events. Genomic analyses reveal chimeric precursors combining albumin-1 domains with cyclotide modules, absent in ancestral Fabaceae genomes [6] [7]. The proposed mechanism involves:
Cyclotide C’s loops 2, 3, 5, and 6 exhibit hypervariability driven by pathogen co-evolution. These loops display positive selection (dN/dS > 1), with mutations enhancing membrane targeting in specific ecological niches [3] [8]. Key adaptations include:
Table 2: Functional Adaptations in Cyclotide C Loop Regions
Loop Region | Conserved Motifs | Functional Role | Evolutionary Pressure |
---|---|---|---|
Loop 1 | Cys-Glu/Ser-Thr-Cys | Structural stability (H-bonding) | Stabilize CCK under thermal stress |
Loop 5 | [VIL]-Pro (Möbius) / Gly (Bracelet) | Membrane insertion | Insect/pathogen specificity |
Loop 6 | Asn/Asp-Cys (processing site) | Cyclization efficiency | Adaptation to host AEP specificity |
Cyclotide C biosynthesis involves precursors with divergent architectures across lineages:
Table 3: Convergent Evolution of Cyclotide C Precursors
Lineage | Precursor Architecture | Processing Enzymes | Evolutionary Origin |
---|---|---|---|
Violaceae | ER-NTR-CD-CTR | Violina AEP | Lineage-specific gene duplication |
Fabaceae | Albumin-1-CD-CTR | Butelase-1 | HGT + domain fusion |
Poaceae | ER-NTPP-CD (linear) | Unknown protease | Divergent cyclization loss |
This convergence reflects adaptive solutions to ecological constraints: Violaceae precursors optimize mass production for broad defense, while Fabaceae chimeras integrate cyclotides into existing stress-response pathways [2] [6] [7].
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